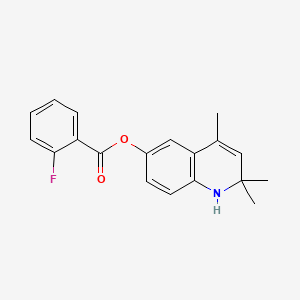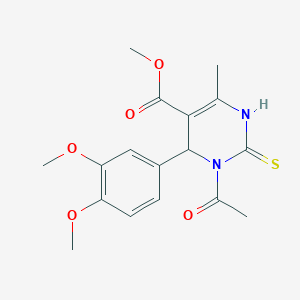
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, combines the structural features of quinoline and benzoate, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate typically involves the following steps:
Formation of Quinoline Derivative: The quinoline derivative can be synthesized using the Skraup synthesis method, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Benzoate Derivatives: Compounds like methyl benzoate and ethyl benzoate, which are used in the fragrance industry.
Uniqueness
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate is unique due to its combined structural features of quinoline and benzoate, which confer distinct chemical and biological properties. Its fluorine atom enhances its reactivity and potential biological activity compared to non-fluorinated analogs .
Propiedades
Fórmula molecular |
C19H18FNO2 |
|---|---|
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate |
InChI |
InChI=1S/C19H18FNO2/c1-12-11-19(2,3)21-17-9-8-13(10-15(12)17)23-18(22)14-6-4-5-7-16(14)20/h4-11,21H,1-3H3 |
Clave InChI |
SIHKJFKRXJNGAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11622405.png)
![N-{(Z)-({4-[(4-chlorobenzyl)oxy]phenyl}amino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11622408.png)

![Ethyl 6-[4-(difluoromethoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate](/img/structure/B11622420.png)
![N,N-diethyl-N-[3-(3-methylphenyl)prop-2-yn-1-yl]prop-2-en-1-aminium](/img/structure/B11622423.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622439.png)
![2,2-dimethyl-5-(4-propoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11622442.png)
![Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(4-methylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11622449.png)
![2-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11622451.png)
![3-(2,2-dichloroethenyl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B11622456.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11622457.png)

![3-({3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carbonyl}-amino)-benzoic acid](/img/structure/B11622468.png)
